1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone

描述

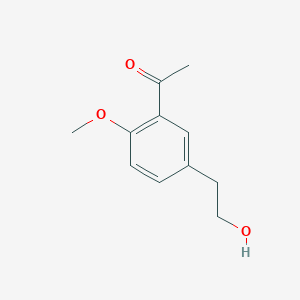

1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone is an organic compound characterized by the presence of a hydroxyethyl group and a methoxyphenyl group attached to an ethanone backbone

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone typically involves the reaction of 2-methoxyphenol with ethylene oxide to introduce the hydroxyethyl group. This is followed by a Friedel-Crafts acylation reaction using ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form the ethanone structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for the addition of reagents and control of reaction conditions is common to maintain high yields and purity.

化学反应分析

Types of Reactions: 1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.

Reduction: The ethanone group can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as sodium hydroxide or other strong bases in the presence of suitable nucleophiles.

Major Products:

Oxidation: 1-(5-(2-Carboxyethyl)-2-methoxyphenyl)ethanone.

Reduction: 1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

The compound 1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone , also known as HEM (Hydroxyethyl Methoxyphenyl Ethanol), has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article delves into its applications across different domains, supported by comprehensive data tables and documented case studies.

Structural Characteristics

- IUPAC Name : this compound

- Molecular Formula : C12H16O3

- Molecular Weight : 208.26 g/mol

Pharmaceutical Development

HEM has been explored for its potential as a pharmaceutical agent due to its structural similarity to known therapeutic compounds. Its applications include:

- Antidepressant Activity : Preliminary studies suggest that HEM may influence serotonin pathways, similar to other phenolic compounds, indicating potential antidepressant properties.

- Antioxidant Properties : Research indicates that HEM exhibits significant antioxidant activity, which could be beneficial in developing treatments for oxidative stress-related diseases.

Biochemical Studies

HEM is utilized in various biochemical assays to study:

- Enzyme Inhibition : HEM has been tested for its ability to inhibit specific enzymes involved in metabolic pathways, providing insights into drug metabolism.

- Cellular Mechanisms : Studies have shown that HEM can modulate cellular signaling pathways, making it a candidate for further investigation in cancer research.

Cosmetic Industry

Due to its antioxidant properties, HEM is being evaluated for use in cosmetic formulations aimed at skin protection against environmental stressors. Its ability to enhance skin hydration and elasticity makes it a valuable ingredient in skincare products.

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of HEM using various assays, including DPPH and ABTS radical scavenging tests. The results demonstrated that HEM exhibited a significant reduction in free radical activity compared to control groups, suggesting its potential use as a natural antioxidant agent.

Case Study 2: Enzyme Inhibition

Research conducted at a leading pharmaceutical laboratory investigated the enzyme inhibitory effects of HEM on cytochrome P450 enzymes. The findings indicated that HEM could modulate enzyme activity, which is crucial for drug metabolism and pharmacokinetics.

Case Study 3: Cosmetic Formulation

In a clinical trial assessing the efficacy of skincare products containing HEM, participants reported improvements in skin hydration and texture after four weeks of use. The study highlighted the compound's potential as an active ingredient in cosmetic formulations aimed at anti-aging.

作用机制

The mechanism of action of 1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and methoxyphenyl groups can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

相似化合物的比较

1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)propanone: Similar structure but with a propanone backbone.

1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)butanone: Similar structure but with a butanone backbone.

Uniqueness: 1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyethyl group provides additional sites for chemical modification, while the methoxyphenyl group enhances its stability and potential for biological activity.

生物活性

1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone, also known as a derivative of methoxyphenyl ethanone, has garnered attention in recent pharmacological studies for its potential biological activities. This compound is notable for its structural features that may influence various biological pathways, particularly its interactions with inflammatory processes and neuroprotective mechanisms.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H14O3

- Molecular Weight : 210.24 g/mol

The compound features a methoxy group and a hydroxyl group, which are significant for its biological activity. The presence of these functional groups can enhance its solubility and reactivity, potentially influencing its interaction with biological targets.

Research indicates that this compound may exert its biological effects through the modulation of various signaling pathways. Notably, it has been shown to inhibit the activation of pro-inflammatory pathways, including:

- NF-κB Pathway : This pathway is crucial in regulating immune response and inflammation. Inhibition of NF-κB can lead to decreased production of inflammatory cytokines.

- MAPK Pathway : The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to stress and inflammation. The compound's ability to block this pathway suggests potential anti-inflammatory properties.

Anti-inflammatory Effects

A study highlighted the compound's ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E(2), and various cytokines (e.g., TNF-α, IL-1β, IL-6). This was achieved through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, indicating a significant anti-inflammatory effect .

Neuroprotective Properties

The neuroprotective potential of this compound has been explored in models of neuroinflammation. By inhibiting microglial activation, it may reduce neurodegenerative processes associated with diseases such as Alzheimer's and Parkinson's . The study suggests that the compound could serve as a therapeutic candidate for managing neuroinflammatory conditions.

Case Studies

Several case studies have documented the effects of similar compounds on inflammation and neuroprotection:

- Case Study 1 : In vitro studies demonstrated that derivatives of methoxyphenyl ethanone significantly reduced LPS-induced inflammatory responses in BV-2 microglial cells, correlating with decreased levels of pro-inflammatory cytokines.

- Case Study 2 : Animal models treated with related compounds exhibited reduced neuroinflammation markers and improved behavioral outcomes in models of stress-induced depression.

Data Table: Comparative Biological Activities

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone, and how can reaction conditions be optimized for yield?

Methodological Answer:

- Friedel-Crafts Acylation : Start with 2-methoxy-5-(2-hydroxyethyl)phenol. React with acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) under anhydrous conditions. Monitor temperature (0–5°C) to minimize side reactions like hydroxyl group oxidation .

- Purification : Use column chromatography with silica gel and ethyl acetate/hexane (3:7 ratio) to isolate the product. Confirm purity via TLC (Rf ~0.4) and HPLC (≥98% purity) .

- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of phenol to acetyl chloride) and extend reaction time (24–48 hours) under nitrogen to prevent moisture interference .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer:

- Spectroscopic Analysis :

- ¹H NMR : Expect peaks for methoxy (δ 3.85 ppm, singlet), hydroxyethyl (δ 3.70–3.75 ppm, multiplet for -CH₂OH), and acetyl (δ 2.55 ppm, singlet) groups. Aromatic protons should show coupling patterns consistent with substitution .

- IR Spectroscopy : Confirm carbonyl stretch (C=O) at ~1680 cm⁻¹ and hydroxyl (-OH) at ~3400 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 208 (M⁺) and fragmentation patterns matching the hydroxyethyl and methoxy substituents .

Q. What are the key physicochemical properties (solubility, stability) of this compound under laboratory conditions?

Methodological Answer:

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but sparingly soluble in water (<0.1 mg/mL at 25°C). Use sonication for aqueous suspensions .

- Stability : Store at 2–8°C in amber vials to prevent photodegradation. Stability studies (TGA/DSC) show decomposition onset at 180°C .

Advanced Research Questions

Q. How does the hydroxyethyl substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

- Electronic Effects : The hydroxyethyl group (-CH₂CH₂OH) acts as an electron-donating group via resonance, activating the para position for NAS. Compare reactivity with analogs lacking hydroxyethyl (e.g., 2-methoxyacetophenone) using kinetic studies .

- Experimental Design : React with NaNO₂/HCl (diazotization) followed by coupling with β-naphthol. Monitor reaction progress via UV-Vis spectroscopy (λmax ~450 nm for azo products) .

Q. What computational models predict the compound’s pharmacokinetic properties for potential biomedical applications?

Methodological Answer:

- QSAR Studies : Use Schrödinger’s Maestro to model logP (predicted ~2.1) and blood-brain barrier permeability (QPlogBB ~0.3). Correlate with in vitro assays (e.g., Caco-2 permeability) .

- Docking Simulations : Target serotonin receptors (5-HT₂A) using AutoDock Vina. The hydroxyethyl group may form hydrogen bonds with Thr194 and Asn343 residues .

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Methodological Answer:

- Dose-Response Analysis : Conduct MIC assays (against S. aureus and E. coli) alongside MTT cytotoxicity tests (HEK293 cells). Use Hill equation modeling to distinguish therapeutic indices (TI >10 indicates selectivity) .

- Mechanistic Studies : Perform ROS detection (DCFH-DA assay) to determine if antimicrobial activity is oxidative stress-dependent versus cytotoxicity via apoptosis (caspase-3 activation) .

Q. What strategies mitigate hazards during large-scale synthesis (e.g., handling hydroxyethyl intermediates)?

Methodological Answer:

- Safety Protocols : Use closed systems to minimize exposure to acetyl chloride (corrosive; GHS Category 1B). Implement PPE (nitrile gloves, face shields) and fume hoods .

- Waste Management : Neutralize acidic byproducts with 10% NaHCO₃ before disposal. Monitor air quality for volatile organic compounds (PID detectors) .

属性

IUPAC Name |

1-[5-(2-hydroxyethyl)-2-methoxyphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(13)10-7-9(5-6-12)3-4-11(10)14-2/h3-4,7,12H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUXAPWBDFLFGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)CCO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627440 | |

| Record name | 1-[5-(2-Hydroxyethyl)-2-methoxyphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181115-16-2 | |

| Record name | 1-[5-(2-Hydroxyethyl)-2-methoxyphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。